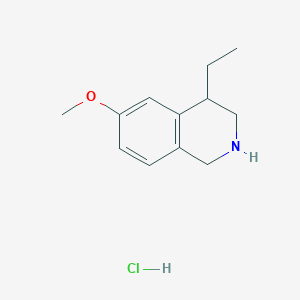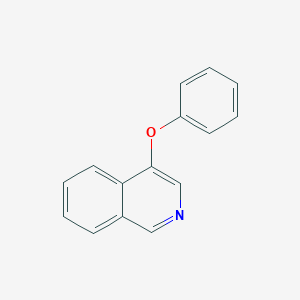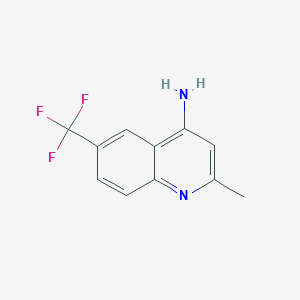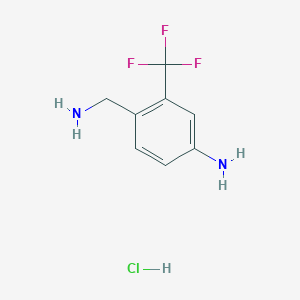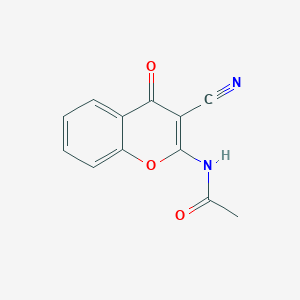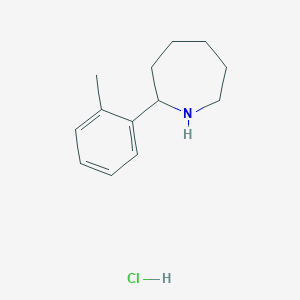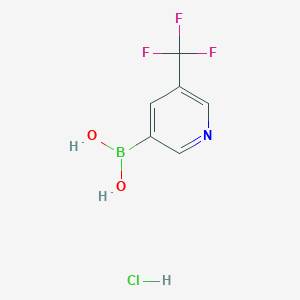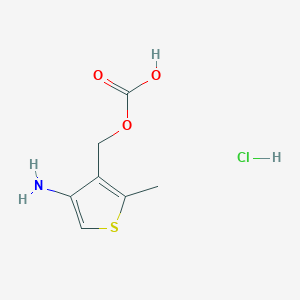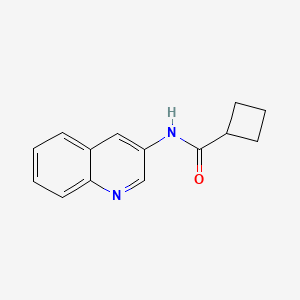
N-(Quinolin-3-yl)cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Quinolin-3-yl)cyclobutanecarboxamide is a chemical compound with the molecular formula C₁₄H₁₄N₂O It is a member of the quinoline family, which is known for its diverse biological and pharmacological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Quinolin-3-yl)cyclobutanecarboxamide typically involves the reaction of quinoline derivatives with cyclobutanecarboxylic acid or its derivatives. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the quinoline and cyclobutanecarboxylic acid. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, but with optimized conditions for higher yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
N-(Quinolin-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced amide derivatives.
Substitution: Halogenated quinoline derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new materials with specific properties, such as light-emitting diodes (LEDs) and organic semiconductors
作用机制
The mechanism of action of N-(Quinolin-3-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological processes, such as topoisomerases and kinases, thereby exerting its pharmacological effects .
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure with a single quinoline ring.
Cyclobutanecarboxamide: Lacks the quinoline moiety.
Quinolinyl-pyrazoles: Compounds with a quinoline ring fused to a pyrazole ring.
Uniqueness
N-(Quinolin-3-yl)cyclobutanecarboxamide is unique due to its combination of the quinoline ring and cyclobutanecarboxamide moiety. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
606096-33-7 |
|---|---|
分子式 |
C14H14N2O |
分子量 |
226.27 g/mol |
IUPAC 名称 |
N-quinolin-3-ylcyclobutanecarboxamide |
InChI |
InChI=1S/C14H14N2O/c17-14(10-5-3-6-10)16-12-8-11-4-1-2-7-13(11)15-9-12/h1-2,4,7-10H,3,5-6H2,(H,16,17) |
InChI 键 |
UGORQROWTKQFFS-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C(=O)NC2=CC3=CC=CC=C3N=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


